3-Methyl-2-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine
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Overview
Description
3-Methyl-2-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine is a complex organic compound that features a piperidine ring linked to a pyridine moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the Suzuki-Miyaura coupling is performed under optimized conditions to maximize yield and purity. The reaction conditions typically include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 3-Methyl-2-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biology, this compound can be used as a ligand in binding studies to understand protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it valuable in biochemical research.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its versatility makes it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Methyl-2-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- [4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone
- [4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-methylsulfanylphenyl)methanone
Uniqueness
Compared to similar compounds, 3-Methyl-2-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine is unique due to its specific substitution pattern and the presence of both piperidine and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-14-3-2-8-20-17(14)23-13-15-6-11-21(12-7-15)18(22)16-4-9-19-10-5-16/h2-5,8-10,15H,6-7,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJREZDHSIFMRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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